molecular formula C8H4ClF2NO2 B6291864 4-(Chlorodifluoromethoxy)phenyl isocyanate, 96% CAS No. 39065-93-5

4-(Chlorodifluoromethoxy)phenyl isocyanate, 96%

Cat. No. B6291864
CAS RN: 39065-93-5
M. Wt: 219.57 g/mol
InChI Key: UKPFBNNYFVDOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chlorodifluoromethoxy)phenyl isocyanate, with the chemical formula C7H4ClF2NO, is an organic compound used in various scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is most commonly used in the production of polyurethane foams, but it has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. This compound has been studied extensively in recent years, and its properties and applications are of great interest to scientists.

Scientific Research Applications

4-(Chlorodifluoromethoxy)phenyl isocyanate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of polyurethane foams, which are used in insulation and other applications. Additionally, the compound has been used in the development of new catalysts, as well as in the study of organic reactions.

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethoxy)phenyl isocyanate is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the reactants and catalyzing the reaction. This complex then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chlorodifluoromethoxy)phenyl isocyanate are not well understood. However, it is known that the compound is highly toxic and should be handled with care. In addition, the compound is a skin irritant and should not be inhaled or ingested.

Advantages and Limitations for Lab Experiments

4-(Chlorodifluoromethoxy)phenyl isocyanate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. Additionally, the compound is highly reactive, making it useful for a wide range of organic reactions. However, the compound is highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 4-(Chlorodifluoromethoxy)phenyl isocyanate. These include further studies of its mechanism of action, as well as research into its potential applications in the production of pharmaceuticals, pesticides, and other organic compounds. Additionally, further research into the synthesis of the compound could lead to improved yields and increased purity. Finally, research into the biochemical and physiological effects of the compound could lead to a better understanding of its potential toxicity and other safety concerns.

Synthesis Methods

4-(Chlorodifluoromethoxy)phenyl isocyanate is typically synthesized through a reaction of 4-chlorophenyl isocyanate and 1,1-difluoroethane in the presence of a base catalyst. The reaction is usually carried out in a sealed reaction vessel at a temperature of around 60°C. The reaction is exothermic, and the reaction time is typically around 3 hours. The reaction yields a product with a purity of around 96%.

properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-isocyanatobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO2/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPFBNNYFVDOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570949
Record name 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39065-93-5
Record name 1-[Chloro(difluoro)methoxy]-4-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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